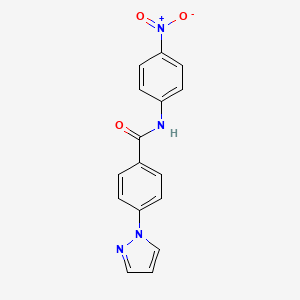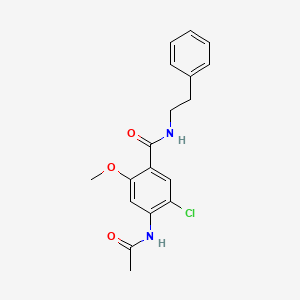
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
描述
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. By blocking the activity of the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide reduces the excitatory neurotransmission mediated by glutamate. This results in a decrease in neuronal activity, which can be beneficial in conditions characterized by excessive excitatory activity such as epilepsy and stroke.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of the NMDA receptor, another subtype of ionotropic glutamate receptor. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to increase the release of GABA, an inhibitory neurotransmitter. These effects contribute to the overall reduction in neuronal activity observed with 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide administration.
实验室实验的优点和局限性
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for specific manipulation of this receptor subtype. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied, with a large body of literature available on its pharmacology and effects. However, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide also has limitations for lab experiments. It is a potent neurotoxin and must be used with caution in animal studies. Additionally, its effects on other glutamate receptor subtypes may complicate interpretation of results.
未来方向
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of more selective AMPA receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in combination with other drugs, such as antiepileptic medications or neuroprotective agents. Additionally, further research is needed to fully understand the effects of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide on other glutamate receptor subtypes and the implications of these effects for its therapeutic potential.
科学研究应用
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to reduce seizure activity and increase seizure threshold. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to have neuroprotective effects in models of stroke, reducing neuronal damage and improving functional outcomes. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-10-7-8-14(23-2)11(9-10)15-16(19)18(21)13-6-4-3-5-12(13)17(15)20/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSYVBGBBTPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-bromo-4-hydroxy-5-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4391669.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)
![N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4391717.png)
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)

![ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)
![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)

![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)